2-Methyl-4-(4-methylisoxazol-5-yl)phenol
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Overview
Description
2-Methyl-4-(4-methylisoxazol-5-yl)phenol is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and have been widely used in pharmaceutical research .
Mechanism of Action
Target of Action
It is known that isoxazole derivatives, which include 2-methyl-4-(4-methylisoxazol-5-yl)phenol, have been widely used as key building blocks for pharmaceutical agents .
Mode of Action
Isoxazole derivatives have been shown to possess significant pharmacological applications .
Biochemical Pathways
Isoxazole derivatives are known to display anti-inflammatory, antiviral, and antiprotozoal properties, as well as useful activities in anti-hyperglycemic and lipid lowering .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol can be achieved through the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine hydrochloride in the presence of potassium hydroxide (KOH) and methanol (MeOH). This reaction leads to the exclusive formation of the desired isoxazole derivative with excellent yields .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods employ eco-friendly reagents and conditions to produce isoxazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylisoxazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like oxone.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone in water medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole oxides, while reduction can yield isoxazole alcohols .
Scientific Research Applications
2-Methyl-4-(4-methylisoxazol-5-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceutical agents.
Industry: Utilized in the production of various chemical products
Comparison with Similar Compounds
Similar Compounds
Valdecoxib: An anti-inflammatory drug with a similar isoxazole structure.
Disoxaril: An antiviral drug with a methylisoxazole structure.
4-[3-(4-chlorophenyl)-4-methylisoxazol-5-yl]-1-phenethylpiperidine: A compound with significant antipsychotic activity.
Uniqueness
2-Methyl-4-(4-methylisoxazol-5-yl)phenol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9(3-4-10(7)13)11-8(2)6-12-14-11/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAQDDDDRAMQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NO2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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